

Preparation of AS2863619 Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AS2863619 free base

Cat. No.: B2896920

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Abstract

AS2863619 is a potent and orally active dual inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19, with IC₅₀ values of 0.61 nM and 4.28 nM, respectively.[1][2][3] It has been identified as a robust inducer of Foxp3, a key transcription factor for regulatory T cells (Tregs).[2][4] AS2863619 facilitates the conversion of antigen-specific effector/memory T cells into Foxp3+ Tregs, highlighting its therapeutic potential in various immunological diseases. This document provides detailed protocols for the preparation, storage, and handling of AS2863619 stock solutions for in vitro and in vivo research applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of AS2863619 is presented in Table 1. This information is critical for accurate preparation of stock solutions and for understanding the compound's characteristics.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₄ Cl ₂ N ₈ O	
Molecular Weight	405.24 g/mol	
CAS Number	2241300-51-4	
Appearance	Solid	
Purity	≥98%	

Solubility

The solubility of AS2863619 in common laboratory solvents is crucial for preparing appropriate stock solutions. It is highly soluble in DMSO. The solubility data is summarized in Table 2. For consistent results, it is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.

Solvent	Solubility
DMSO	≥ 10 mM (up to 81 mg/mL)
Water	Soluble (up to 50 mg/mL, requires filtration)
Ethanol	<1 mg/mL

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of AS2863619 in dimethyl sulfoxide (DMSO), a common starting concentration for in vitro studies.

Materials:

- AS2863619 solid powder
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes
- Vortex mixer
- (Optional) Sonicator water bath

Procedure:

- Calculate the required mass of AS2863619:
 - To prepare 1 mL of a 10 mM stock solution, you will need 0.40524 mg of AS2863619.
 - Calculation: $10 \text{ mmol/L} * 1 \text{ L}/1000 \text{ mL} * 405.24 \text{ g/mol} * 1000 \text{ mg/g} = 4.0524 \text{ mg/mL}$
 - For ease of weighing, it is recommended to prepare a larger volume (e.g., 5 mL, requiring 20.262 mg).
- Weigh the AS2863619:
 - Carefully weigh the calculated amount of AS2863619 powder and place it in a sterile tube.
- Add DMSO:
 - Add the desired volume of anhydrous DMSO to the tube containing the AS2863619 powder.
- Dissolve the compound:
 - Vortex the solution vigorously until the solid is completely dissolved.
 - If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.
- Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

- Store the aliquots as recommended in Table 3.

Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration. A common working concentration for in vitro experiments is 1.0 μ M.

Procedure:

- Perform a serial dilution of the 10 mM stock solution in cell culture medium to achieve the final working concentration.
- Ensure the final concentration of DMSO in the culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.
- It is recommended to prepare fresh working solutions for each experiment.

Storage and Stability

Proper storage of AS2863619 as a solid and in solution is essential to maintain its stability and activity.

Form	Storage Temperature	Stability
Solid Powder	-20°C	≥ 4 years
Stock Solution in Solvent	-80°C	6 months to 1 year
-20°C	1 month	

Note: Always refer to the manufacturer's specific recommendations for storage.

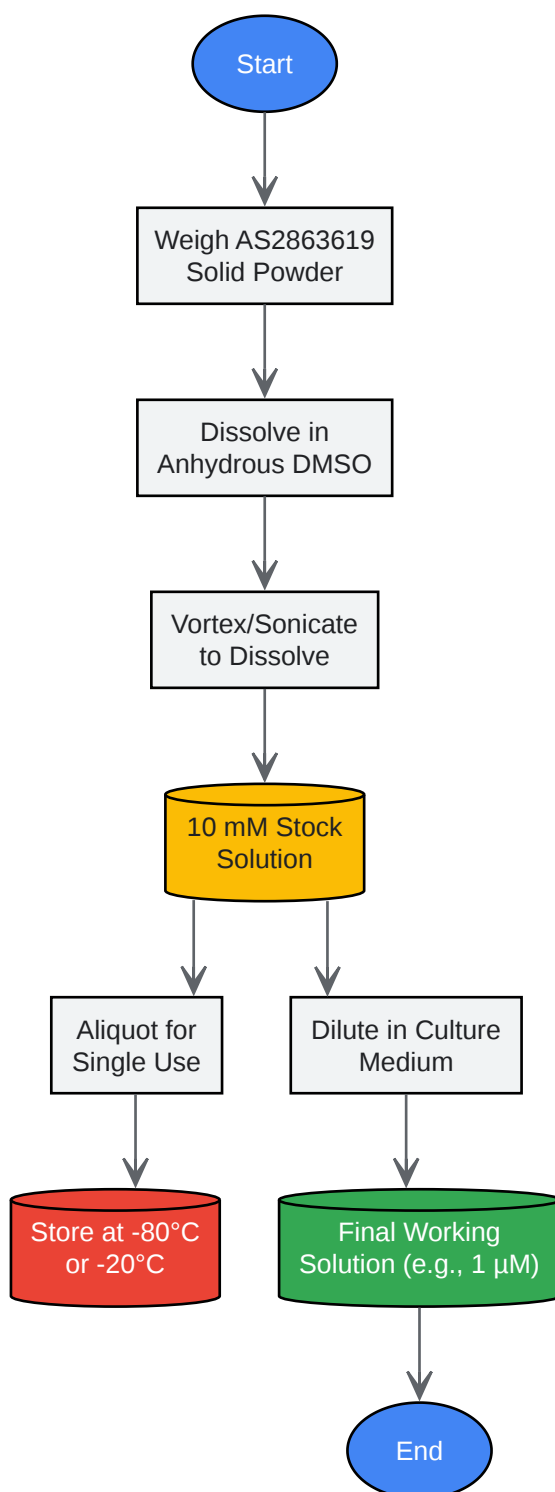
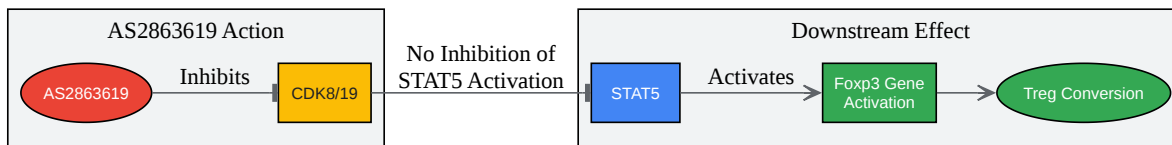
Safety and Handling

- AS2863619 is for research use only and not for human or veterinary use.
- Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Signaling Pathway and Experimental Workflow

AS2863619 inhibits CDK8/19, which leads to enhanced STAT5 activation and subsequent activation of the Foxp3 gene. This mechanism underlies its ability to induce the conversion of conventional T cells into regulatory T cells.



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- To cite this document: BenchChem. [Preparation of AS2863619 Stock Solutions: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2896920#how-to-prepare-as2863619-stock-solutions]

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